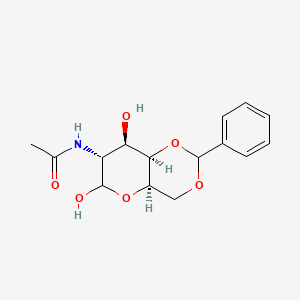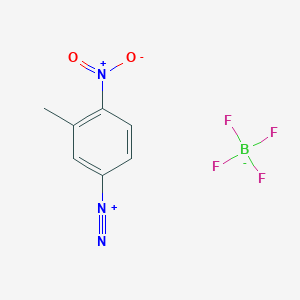
3-Methyl-4-nitrobenzenediazonium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-nitrobenzenediazonium tetrafluoroborate is an organic compound with the molecular formula C7H6N3O2•BF4 and a molecular weight of 250.97. It is a diazonium salt, which is a class of compounds known for their utility in organic synthesis, particularly in the formation of azo compounds. This compound is typically used in research settings and is known for its stability and reactivity under specific conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitrobenzenediazonium tetrafluoroborate typically involves the diazotization of 3-methyl-4-nitroaniline. The process begins with the nitration of 3-methylaniline to form 3-methyl-4-nitroaniline. This intermediate is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of tetrafluoroboric acid to yield the diazonium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and diazotization reactions. These processes are carried out under controlled conditions to ensure the safety and purity of the final product .
化学反应分析
Types of Reactions
3-Methyl-4-nitrobenzenediazonium tetrafluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Major Products Formed
Substitution Reactions: Products include 3-methyl-4-halobenzenes, 3-methyl-4-hydroxybenzenes, and 3-methyl-4-cyanobenzenes.
Coupling Reactions: Azo compounds such as 3-methyl-4-nitroazobenzenes.
Reduction Reactions: 3-methyl-4-aminobenzenes.
科学研究应用
3-Methyl-4-nitrobenzenediazonium tetrafluoroborate is used in various scientific research applications:
Chemistry: It is employed in the synthesis of azo dyes and other complex organic molecules.
Biology: Utilized in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Used in the production of dyes, pigments, and as an intermediate in organic synthesis
作用机制
The mechanism of action of 3-Methyl-4-nitrobenzenediazonium tetrafluoroborate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, forming covalent bonds with nucleophiles. The nitro group can also undergo reduction, leading to the formation of amino derivatives. These reactions are facilitated by the presence of specific catalysts and reaction conditions .
相似化合物的比较
Similar Compounds
4-Nitrobenzenediazonium tetrafluoroborate: Similar in structure but lacks the methyl group at the 3-position.
4-Methoxybenzenediazonium tetrafluoroborate: Contains a methoxy group instead of a nitro group.
4-Chlorobenzenediazonium tetrafluoroborate: Contains a chlorine atom instead of a nitro group
Uniqueness
3-Methyl-4-nitrobenzenediazonium tetrafluoroborate is unique due to the presence of both a methyl and a nitro group on the benzene ring. This combination of substituents influences its reactivity and the types of reactions it can undergo. The methyl group provides electron-donating effects, while the nitro group is electron-withdrawing, creating a unique balance that affects the compound’s chemical behavior .
属性
CAS 编号 |
24964-88-3 |
|---|---|
分子式 |
C7H6BF4N3O2 |
分子量 |
250.95 g/mol |
IUPAC 名称 |
3-methyl-4-nitrobenzenediazonium;trifluoroborane;fluoride |
InChI |
InChI=1S/C7H6N3O2.BF3.FH/c1-5-4-6(9-8)2-3-7(5)10(11)12;2-1(3)4;/h2-4H,1H3;;1H/q+1;;/p-1 |
InChI 键 |
HLVQIFYQLNQNQY-UHFFFAOYSA-M |
SMILES |
[B-](F)(F)(F)F.CC1=C(C=CC(=C1)[N+]#N)[N+](=O)[O-] |
规范 SMILES |
B(F)(F)F.CC1=C(C=CC(=C1)[N+]#N)[N+](=O)[O-].[F-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


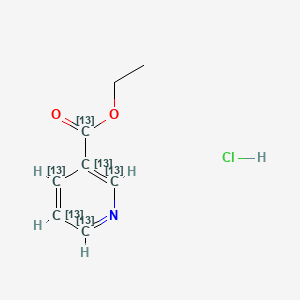
![N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide](/img/structure/B1139826.png)
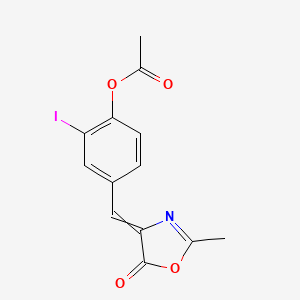
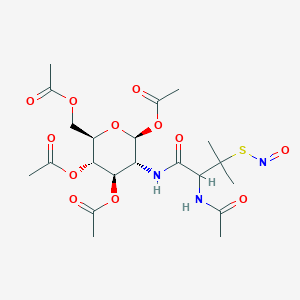
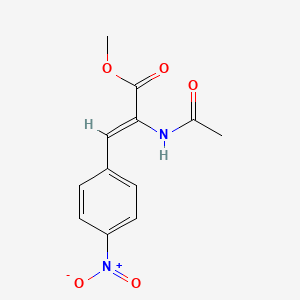

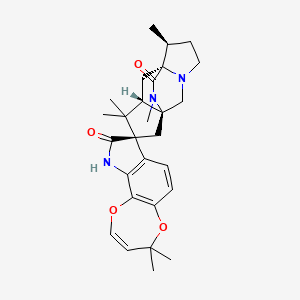
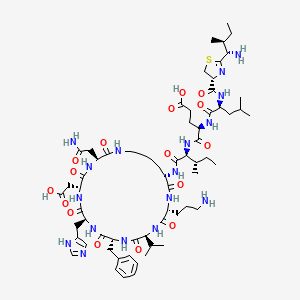

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)
